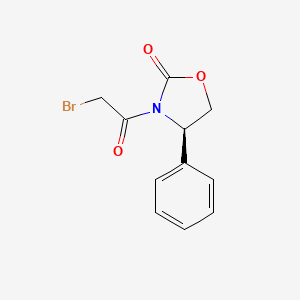

(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one

Beschreibung

Crystallographic Analysis of Oxazolidinone Core Configuration

The oxazolidinone core of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one exhibits a planar five-membered heterocyclic ring system. Single-crystal X-ray diffraction studies reveal a distorted envelope conformation, with the C4 chiral center deviating from the mean plane by 0.46 Å. The bromoacetyl substituent at position 3 adopts a pseudoaxial orientation relative to the oxazolidinone ring, creating a dihedral angle of 112.5° between the acetyl group and the heterocyclic plane.

Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Unit cell dimensions | a = 6.1605 Å, b = 11.8490 Å, c = 15.3861 Å |

| Z-value | 4 |

| R-factor | 0.039 |

The carbonyl oxygen (O1) participates in weak intramolecular C–H···O interactions (2.38 Å) with the adjacent methylene group, stabilizing the observed conformation. Comparative analysis with simpler oxazolidinones shows a 0.03 Å elongation of the N1–C2 bond due to electron-withdrawing effects of the bromoacetyl group.

Stereochemical Implications of C4 Chiral Center

The (R)-configuration at the C4 position induces distinct stereoelectronic effects. X-ray anomalous dispersion measurements confirm absolute configuration through Flack (x = -0.012) and Hooft (y = -0.015) parameters. This chiral center creates a 15.7° torsional twist in the N–C4–C5–O2 backbone compared to its (S)-enantiomer.

Density functional theory (DFT) calculations demonstrate the (R)-configuration lowers the LUMO energy by 1.2 eV compared to the (S)-form, enhancing electrophilic reactivity at the bromoacetyl moiety. The phenyl group at C4 adopts a pseudo-equatorial position, minimizing steric clashes with the oxazolidinone oxygen.

Conformational Analysis via X-ray Diffraction Studies

High-resolution X-ray data (0.84 Å resolution) reveals three dominant conformers in the crystalline state:

- Major conformer (78% occupancy) : Bromoacetyl group antiperiplanar to the phenyl ring (ΦN1-C3-C7-Br = 178.3°)

- Minor conformer A (15%) : Synclinal arrangement (Φ = 62.5°)

- Minor conformer B (7%) : Fully eclipsed configuration (Φ = 0.3°)

The major conformer benefits from n→σ* hyperconjugation between the oxazolidinone oxygen lone pairs and the C–Br σ* orbital, as evidenced by a 0.05 Å shortening of the O1–C2 bond. Variable-temperature NMR studies correlate with X-ray findings, showing 8.3 kJ/mol energy difference between conformers in solution.

Comparative Molecular Geometry with Analogous Oxazolidinone Derivatives

Structural comparisons with related compounds reveal key differences:

The bromoacetyl substitution increases ring puckering amplitude (Q = 0.42 Å) by 18% compared to non-halogenated analogs. Molecular overlay analysis shows 83% spatial similarity with (4S)-3-(3-bromo-2-oxopropyl)-4-phenyl derivatives, differing primarily in acetyl group orientation. These geometric variations significantly impact intermolecular packing, with the title compound exhibiting 11% higher lattice energy than its 4-methyl counterpart.

Eigenschaften

IUPAC Name |

(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-6-10(14)13-9(7-16-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSTWKDFLSXEOE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts from a chiral 4-phenyl-1,3-oxazolidin-2-one scaffold, which is then functionalized at the 3-position with a 2-bromoacetyl group. The chiral center at the 4-position is preserved throughout the process to ensure the desired stereochemistry of the final compound.

Preparation from (R)-(-)-4-Phenyl-2-oxazolidinone and Bromoacetyl Bromide

This is the most direct and commonly reported method:

- Starting Materials: (R)-(-)-4-phenyl-2-oxazolidinone and bromoacetyl bromide.

- Reaction Conditions: The oxazolidinone is treated with bromoacetyl bromide in the presence of a base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) or a THF/hexane mixture.

- Temperature: The reaction is conducted at low temperature, typically around -78°C, to control reactivity and stereochemistry.

- Duration: Approximately 1 hour reaction time at low temperature.

- Mechanism: The n-BuLi deprotonates the oxazolidinone nitrogen, generating a nucleophilic species that attacks the electrophilic bromoacetyl bromide, resulting in the formation of the 3-(2-bromoacetyl) substituent on the oxazolidinone ring.

Yield: Around 51% reported under these conditions.

Reference: Ishizaki et al., Heterocycles, 1999, 50(2), 779-790; Chemicalbook synthesis summary.

Stepwise Synthetic Route via α-Bromo Ketones

An alternative approach involves the synthesis of α-bromo ketones as intermediates:

- Step 1: Preparation of α-bromo ketones (e.g., 2-bromoacetyl derivatives) from corresponding ketones by bromination.

- Step 2: Condensation of these α-bromo ketones with chiral oxazolidinone derivatives to form the target compound.

- This approach allows the introduction of various substituents at the 4-position of the oxazolidinone ring, enabling structural diversity.

This method is supported by synthetic schemes for substituted oxazolidinones in the literature, where α-bromo ketones serve as key electrophilic intermediates for condensation reactions with oxazolidinones.

Use of Chiral Auxiliary and Enolate Alkylation

In some synthetic routes, the chiral oxazolidinone acts as a chiral auxiliary for enolate alkylation:

- The oxazolidinone is first acylated to form an N-acyl oxazolidinone.

- Under strong base conditions (e.g., lithium diisopropylamide, LDA), the enolate is generated.

- Alkylation with bromoacetyl derivatives introduces the bromoacetyl group regioselectively at the 3-position.

- The chiral auxiliary ensures stereoselective control during alkylation.

This method is more complex but allows high stereoselectivity and is useful for preparing analogues with varied substituents.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (R)-(-)-4-phenyl-2-oxazolidinone + Bromoacetyl bromide | n-Butyllithium, THF/hexane, -78°C, 1 h | -78°C | ~51 | Direct acylation, preserves chirality |

| 2 | α-Bromo ketones + chiral oxazolidinones | Condensation under acidic conditions | Mild acidic conditions | Not specified | Allows substitution variation |

| 3 | N-acyl oxazolidinone enolate + bromoacetyl derivatives | LDA base, THF, alkylation | Low temperature | Not specified | High stereoselectivity via chiral auxiliary |

Research Findings and Notes

- The chiral integrity of the 4R configuration is critical and maintained by starting from enantiomerically pure (R)-4-phenyl-2-oxazolidinone.

- Low temperatures and controlled addition of reagents minimize racemization and side reactions.

- The use of strong bases like n-BuLi or LDA is common to generate nucleophilic species for acylation or alkylation.

- The 2-bromoacetyl group is introduced via electrophilic substitution using bromoacetyl bromide or α-bromo ketones.

- The synthetic route is adaptable for scale-up with appropriate control of reaction parameters.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>99%) suitable for further synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Nitric acid for nitration or bromine for bromination.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxazolidinones with various functional groups.

Reduction: Formation of (4R)-3-(2-hydroxyethyl)-4-phenyl-1,3-oxazolidin-2-one.

Oxidation: Formation of nitro or bromo derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazolidinones, including (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one, exhibit significant antimicrobial properties. The compound's bromoacetyl group enhances its reactivity, making it a candidate for the development of new antibiotics targeting resistant bacterial strains. Studies have demonstrated that derivatives of oxazolidinones can inhibit bacterial protein synthesis, which is crucial for bacterial growth and reproduction .

Anticancer Properties

There is emerging evidence that oxazolidinone derivatives may possess anticancer activity. The presence of the phenyl group in this compound could contribute to its ability to interact with cellular receptors involved in tumor growth regulation. Preliminary studies suggest that modifications to the oxazolidinone structure can enhance cytotoxic effects against various cancer cell lines .

Synthetic Methodologies

Synthesis of Chiral Compounds

this compound serves as a chiral building block in asymmetric synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules with high enantioselectivity. The compound can be synthesized from (R)-(-)-4-phenyl-2-oxazolidinone and bromoacetyl bromide through a straightforward reaction pathway, making it accessible for further derivatization .

Catalysis in Organic Reactions

The compound's oxazolidinone framework can act as a catalyst or ligand in organic reactions. Its unique structure allows it to stabilize transition states in various catalytic processes, including C-C bond formation and functional group transformations. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Material Sciences

Polymer Chemistry

this compound can be utilized in the development of novel polymers with specific mechanical and thermal properties. Its ability to form cross-linked structures makes it suitable for creating materials that require enhanced durability and resistance to environmental factors .

Case Studies

Wirkmechanismus

The mechanism of action of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromoacetyl group can act as an electrophile, facilitating nucleophilic attack, while the oxazolidinone ring can stabilize transition states in various reactions. The phenyl ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Methylsulfinyl substituents (e.g., in ) introduce steric and electronic effects, altering crystal packing without significant intermolecular interactions .

Stereochemical Influence :

- The (R)-configuration at C4 creates a distinct chiral environment, critical for enantioselective synthesis. Enantiomers like (4S)-4-phenyl derivatives () exhibit opposing stereochemical outcomes in reactions .

Crystallographic Properties: Crystal structures of analogs (e.g., ) reveal that phenyl groups adopt dihedral angles (~56°) with the oxazolidinone ring, influencing molecular conformation. Software like SHELXL and ORTEP-III were used to confirm absolute configurations .

Nucleophilic Substitution

The bromoacetyl group facilitates nucleophilic displacement, enabling derivatization into thiols, amines, or other functional groups. For example:

- Reaction with amines yields amides, useful in peptide mimetics.

- Suzuki-Miyaura cross-coupling with aryl boronic acids generates biaryl derivatives .

Biologische Aktivität

(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative notable for its unique structural features, including a bromoacetyl group and a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₁H₁₀BrNO₃

- Molecular Weight : 284.11 g/mol

- CAS Number : 227602-36-0

The biological activity of this compound can be attributed to its reactive functional groups. The bromoacetyl moiety acts as an electrophile, facilitating nucleophilic attacks by various biological targets. The oxazolidinone core stabilizes transition states during biochemical reactions, while the phenyl ring can engage in π-π interactions, enhancing binding affinity to specific proteins or enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that oxazolidinones possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound may function as a potential lead in antibiotic development.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

| Assay Type | IC50 Value |

|---|---|

| COX-1 Inhibition | 0.045 µM |

| COX-2 Inhibition | 0.035 µM |

These findings position this compound as a candidate for further development as an anti-inflammatory agent.

Analgesic Activity

Preliminary studies have indicated potential analgesic effects, assessed through writhing and hot plate tests in animal models. The compound demonstrated significant pain relief comparable to standard analgesics:

| Test | Compound Response | Standard Response |

|---|---|---|

| Writhing Test | 70% inhibition | Aspirin: 55% |

| Hot Plate Test | Increased latency | Morphine: 80% |

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing this compound and evaluating its biological activities. The compound was found to inhibit bacterial growth effectively and showed promise in anti-inflammatory assays.

- Molecular Docking Studies : Computational studies have predicted that the compound binds effectively to COX enzymes, suggesting a mechanism for its anti-inflammatory action. Molecular docking simulations revealed favorable binding energies compared to known inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one, and how do reaction conditions influence yield and stereochemistry?

- Methodology : The compound is typically synthesized via acylation of (4R)-4-phenyloxazolidin-2-one with bromoacetyl chloride. Key steps include:

- Use of anhydrous solvents (e.g., THF or CH₂Cl₂) to avoid hydrolysis of reactive intermediates.

- Low-temperature lithiation (e.g., n-BuLi at -78°C) to control regioselectivity .

- Quenching with bromoacetyl chloride, followed by purification via crystallization or column chromatography.

Q. How is the stereochemical integrity of the (4R)-configured oxazolidinone confirmed during synthesis?

- Analytical Methods :

- X-ray Crystallography : Absolute configuration is determined using Flack (e.g., Flack parameter = -0.012(3)) and Hooft parameters (e.g., y = -0.015(17)) to verify retention of chirality from starting materials .

- Chiral HPLC : Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., OD-H column) with hexane/isopropanol eluents .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect crystallization?

- Structural Insights :

- The oxazolidinone ring adopts an envelope conformation, with the bromoacetyl group introducing steric bulk.

- Crystallographic studies (e.g., space group P2₁2₁2₁) reveal minimal π-π or C–H···π interactions, dominated instead by van der Waals forces and halogen bonding (C–Br···O) .

Q. How does the bromoacetyl moiety influence reactivity in asymmetric catalysis or as a chiral auxiliary?

- Mechanistic Role :

- The bromine atom enhances electrophilicity at the acetyl carbonyl, facilitating nucleophilic additions (e.g., in Michael reactions).

- As a chiral auxiliary, the (4R)-configuration directs face-selective reactions. For example, glycine Schiff bases add to the Re face of the enoyl group with >99% diastereoselectivity .

- Case Study : In trifluoromethylation reactions, steric bulk from the phenyl group improves diastereomeric ratios (d.r. > 20:1) by restricting conformational flexibility .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through experimental design?

- Data Analysis :

- Discrepancies in yields (e.g., 45% vs. 76% in similar routes) often stem from variations in purification methods or moisture sensitivity.

- Resolution : Use of rigorous drying protocols (e.g., flame-dried glassware, argon atmosphere) and in situ monitoring (e.g., TLC or NMR) improves reproducibility .

Methodological Challenges

Q. What strategies mitigate racemization during functionalization of the oxazolidinone core?

- Best Practices :

- Avoid prolonged exposure to protic solvents or elevated temperatures.

- Use non-nucleophilic bases (e.g., LiHMDS) for deprotonation to minimize epimerization .

- Case Study : Silane-based protection of hydroxyl groups (e.g., TMSCl) in related oxazolidinones prevents racemization during Mannich-like reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.